molecular formula C6H5BrOS B8480802 3-Bromo-4-mercaptophenol

3-Bromo-4-mercaptophenol

Cat. No.: B8480802
M. Wt: 205.07 g/mol
InChI Key: RXTMRIJDNUCPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound’s structure combines the electron-withdrawing effects of bromine with the nucleophilic and acidic properties of the thiol group, making it a versatile intermediate in organic synthesis. Its reactivity is particularly valuable in thiol-ene click chemistry, metal coordination, and pharmaceutical precursor synthesis.

Properties

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

IUPAC Name

3-bromo-4-sulfanylphenol

InChI

InChI=1S/C6H5BrOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H

InChI Key

RXTMRIJDNUCPBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Br)S

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Applications
3-Bromo-4-mercaptophenol Not specified Br (3), -SH (4) C₆H₅BrOS High acidity (pKa ~6-8 due to -SH), reactive in disulfide bond formation, metal chelation
4-Bromo-3-methylphenol 14472-14-1 Br (4), -CH₃ (3) C₇H₇BrO Lower acidity (pKa ~9-10), methyl group introduces steric hindrance; used in agrochemical intermediates
3-Bromo-4-(hydroxymethyl)phenol 85223-93-4 Br (3), -CH₂OH (4) C₇H₇BrO₂ Increased hydrophilicity due to -CH₂OH; potential in polymer crosslinking
4-Bromo-3-chlorophenol 13631-21-5 Br (4), -Cl (3) C₆H₄BrClO Enhanced acidity (pKa ~7-8) due to dual electron-withdrawing groups; disinfectant applications
3-Bromophenol 591-20-8 Br (3) C₆H₅BrO Simpler structure; moderate acidity (pKa ~8-9); precursor in dye synthesis

Reactivity and Acidity

  • This compound: The -SH group (pKa ~6-8) is significantly more acidic than phenolic -OH (pKa ~9-10). This acidity facilitates deprotonation under mild conditions, enabling nucleophilic substitution or metal-ligand interactions .
  • 4-Bromo-3-methylphenol: The methyl group is electron-donating, raising the phenolic -OH pKa to ~9-10. This reduces reactivity in electrophilic substitutions compared to this compound .
  • 3-Bromo-4-(hydroxymethyl)phenol: The hydroxymethyl group (-CH₂OH) enhances solubility in polar solvents but lacks the thiol’s nucleophilicity, limiting utility in sulfur-based reactions .

Stability and Handling

  • This compound: Susceptible to oxidation, forming disulfide bridges. Requires inert storage conditions (e.g., nitrogen atmosphere) .
  • 3-Bromo-4-(hydroxymethyl)phenol: More stable than thiol analogs but prone to esterification or etherification under acidic conditions .
  • 4-Bromo-3-methylphenol: Stable under ambient conditions; methyl group reduces oxidative degradation risk .

Research Findings and Industrial Relevance

  • Pharmaceuticals: this compound’s thiol group is critical in prodrug designs (e.g., disulfide-linked antitumor agents) .
  • Materials Science: Its ability to coordinate with metals (e.g., Au, Ag) is exploited in nanoparticle synthesis for catalytic and sensing applications .
  • Limitations: Compared to 4-Bromo-3-chlorophenol, this compound’s instability in oxidative environments restricts its use in long-term formulations .

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